molecular formula C69H89N8O12PS B595767 5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite CAS No. 198080-40-9

5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite

Cat. No. B595767
M. Wt: 1285.549
InChI Key: FHABSPMZQJOPSS-GGVSAJPNSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Modification of DNA

This compound plays a significant role in the synthesis and modification of DNA. A study outlines the use of similar nucleoside phosphoramidites containing hydroxyl functionality for DNA synthesis. The incorporation of these compounds into DNA, followed by the attachment of dye labels, is a significant application (Lyttle et al., 2002).

Oligonucleotide Labeling

In the field of molecular biology, oligonucleotide labeling is a key application. A biotin-labelled reagent was synthesized and used for producing 5'-biotinylated oligonucleotides, demonstrating the compound's utility in DNA synthesis and labeling (Chen Ying-chun, 2012).

Use in Automated Solid-phase Synthesis

This compound is used in automated solid-phase synthesis for producing biotinylated oligonucleotides. The study by Pon (1991) highlights its use in high-yield synthesis of 5′-biotinylated oligonucleotides (Pon, 1991).

Enhanced Specificity in Antisense Affinity Selection

The compound is instrumental in enhancing the specificity of fork-shaped biotinylated oligoribonucleotides for antisense affinity selection. The synthesis and applications of a new simple phosphoramidite based on 1,2,6-trihydroxyhexane were described, which can be used to add multiple hydroxyl groups to the 5'-end of synthetic oligonucleotides during solid phase synthesis (Teigelkamp et al., 1993).

Phosphate Protecting Group in Oligonucleotide Synthesis

The compound is also utilized as a protecting group in oligonucleotide synthesis. Guzaev and Manoharan (2001) synthesized various 5'-O-(4,4'-dimethoxytrityl)thymidine N,N-diisopropylamino phosphoramidites with varying stability, demonstrating the versatility of this compound in nucleotide protection (Guzaev & Manoharan, 2001).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful. If you have any specific questions about this compound, I would recommend reaching out to a chemical supplier or a researcher in the field. They may be able to provide more specific and detailed information.


properties

IUPAC Name

(E)-9-[5-[(3aS,4S,6aR)-3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]non-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H89N8O12PS/c1-46(2)77(47(3)4)90(87-41-21-39-70)89-57-42-62(88-58(57)44-86-69(50-22-15-14-16-23-50,51-31-35-53(84-8)36-32-51)52-33-37-54(85-9)38-34-52)75-43-55(64(80)74-66(75)82)72-61(79)26-17-12-10-11-13-20-40-71-60(78)25-19-18-24-59-63-56(45-91-59)73-67(83)76(63)65(81)48-27-29-49(30-28-48)68(5,6)7/h14-17,22-23,26-38,43,46-47,56-59,62-63H,10-13,18-21,24-25,40-42,44-45H2,1-9H3,(H,71,78)(H,72,79)(H,73,83)(H,74,80,82)/b26-17+/t56-,57-,58+,59-,62+,63-,90?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNAPGQGFKXAHY-IWDVCXBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)NC(=O)C=CCCCCCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7C(=O)C8=CC=C(C=C8)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)NC(=O)/C=C/CCCCCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7C(=O)C8=CC=C(C=C8)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H89N8O12PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-9-[5-[(3aS,4S,6aR)-3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]non-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite
Reactant of Route 2
Reactant of Route 2
5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite
Reactant of Route 3
Reactant of Route 3
5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite
Reactant of Route 4
Reactant of Route 4
5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite
Reactant of Route 5
5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite
Reactant of Route 6
5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite

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